molecular formula C11H23NO B12657936 2-Isopropyl-N,N,2,3-tetramethylbutyramide CAS No. 51115-69-6

2-Isopropyl-N,N,2,3-tetramethylbutyramide

Cat. No.: B12657936
CAS No.: 51115-69-6
M. Wt: 185.31 g/mol
InChI Key: ZYQWAFXFBQUZGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Isopropyl-N,N,2,3-tetramethylbutyramide can be achieved through the Ritter reaction. This involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . The reaction conditions typically include the use of alkylating agents such as borates, carbonates, or phosphates . Industrial production methods may vary, but the Ritter reaction remains a common approach due to its efficiency and yield.

Chemical Reactions Analysis

2-Isopropyl-N,N,2,3-tetramethylbutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amide derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Isopropyl-N,N,2,3-tetramethylbutyramide has a wide range of scientific research applications:

Mechanism of Action

The cooling effect of 2-Isopropyl-N,N,2,3-tetramethylbutyramide is due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in the body. When the compound binds to TRPM8, it activates the channel, leading to a cooling sensation on the skin or mucosa .

Comparison with Similar Compounds

2-Isopropyl-N,N,2,3-tetramethylbutyramide is often compared to other cooling agents like menthol and WS-23. While menthol provides an immediate cooling effect, it can sometimes cause a burning sensation. WS-23, on the other hand, offers a continuous and long-lasting cooling effect without the burning sensation . The unique aspect of this compound is its ability to provide a mild and sustained cooling effect, making it suitable for a wide range of applications.

Similar Compounds

Properties

CAS No.

51115-69-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N,2,3-tetramethyl-2-propan-2-ylbutanamide

InChI

InChI=1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3

InChI Key

ZYQWAFXFBQUZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)N(C)C

Origin of Product

United States

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